Cortistatine 14

Vue d'ensemble

Description

Endogenous neuropeptide, expressed in the cortex and hippocampus. Structural and functional similarities to somatostatin-14. Binds all somatostatin receptors (IC50 values are 5 (sst1), 0.09 (sst2), 0.3 (sst3), 0.2 (sst4) and 0.3 (sst5) nM respectively). Neuronal depressant and sleep-modulating properties in vivo. Important mediator of immunity and inflammation.

Applications De Recherche Scientifique

Effets antidépresseurs

CST-14 a démontré induire des effets antidépresseurs chez la souris. Cela est médié par les voies de signalisation des récepteurs de la ghréline et du GABA_A. L'administration intracérébroventriculaire (i.c.v.) ou intranasale de CST-14 produit des effets antidépresseurs rapides sans altérer les niveaux d'activité locomotrice .

Régulation neuroendocrine

CST-14 interagit avec les récepteurs de la somatostatine et le récepteur de la ghréline, affectant la sécrétion hormonale. Il inhibe à la fois la sécrétion d'hormone de croissance (GH) basale et stimulée chez l'homme, de manière similaire à la somatostatine-14 (SS-14). CST-14 affecte également la sécrétion d'insuline, suggérant un rôle dans la régulation neuroendocrine .

Neuroprotection dans le sepsis

CST-14 peut jouer un rôle crucial dans le sepsis, en particulier dans l'encéphalopathie associée au sepsis. Il a un rôle neuroprotecteur contre l'activation microgliale, qui est un facteur clé dans le développement de dommages cérébraux associés au sepsis .

Modulation des processus de dépression

La recherche indique que CST-14 peut moduler les processus de dépression via les récepteurs de la ghréline et du GABA_A. Cela suggère que CST-14 pourrait représenter une nouvelle stratégie pour le traitement des troubles dépressifs .

Interaction avec la GHRH et la ghréline

L'interaction de CST-14 avec l'hormone de libération de l'hormone de croissance (GHRH) et la ghréline chez l'homme a été étudiée. Il a été constaté qu'il inhibait l'activité de libération de GH de la ghréline, qui est partiellement résistante à la fois à CST-14 et à SS-14 .

Mécanisme D'action

Target of Action

Cortistatin-14 (CST-14) is a cyclic neuropeptide that can bind to all five cloned somatostatin receptors (SSTRs) and the ghrelin receptor . These receptors are its primary targets, and they play crucial roles in various biological activities. CST-14 co-exists with GABA within the cortex and hippocampus .

Mode of Action

CST-14 interacts with its targets, the SSTRs and ghrelin receptor, to exert its biological activities . It has been found to produce antidepressant-like effects in various rodent models of depression . This suggests that CST-14’s antidepressant effect is primarily mediated through the ghrelin and GABA A receptor .

Biochemical Pathways

CST-14 affects the ghrelin and GABA A receptor signaling pathway . It has been found that CST-14 mRNA and BDNF mRNA were significantly decreased in the hippocampus and cortex after mice were exposed to stress .

Pharmacokinetics

It has been found that intracerebroventricular (icv) administration of CST-14 produces rapid antidepressant effects . Interestingly, intranasal administration of CST-14 led to reducing depressive-like behavior, and near-infrared fluorescent experiments showed the real-time in vivo bio-distribution in the brain after intranasal infusion of CST-14 .

Result of Action

CST-14 has been found to produce antidepressant-like effects in various rodent models of depression . CST-14 and BDNF mRNA were significantly decreased in the hippocampus and cortex after mice were exposed to stress .

Action Environment

The action environment of CST-14 is primarily the cortex and hippocampus, where it co-exists with GABA . It has been found that cst-14’s antidepressant-like effects are only related to the ghrelin and gaba a system .

Safety and Hazards

Orientations Futures

Cortistatin-14 has shown promise in the modulation of depression processes via the ghrelin and GABA A receptor . It may represent a novel strategy for the treatment of depression disorders . Furthermore, Cortistatin-14 has been suggested as a promising therapeutic target for various hormonal disorders characterized by glucocorticoid excess .

Analyse Biochimique

Biochemical Properties

Cortistatin-14 interacts with various biomolecules, including somatostatin receptors (SSTRs) and the ghrelin receptor . It exerts its function through these receptors, showing anticonvulsive, neuroprotective, and significant anti-inflammatory properties .

Cellular Effects

Cortistatin-14 has been found to have profound effects on various types of cells and cellular processes. It influences cell function by binding to somatostatin receptors and the ghrelin receptor . In models of depression, Cortistatin-14 has been shown to produce antidepressant-like effects . Moreover, it has been found to decrease Cortistatin-14 mRNA and BDNF mRNA in the hippocampus and cortex after mice are exposed to stress .

Molecular Mechanism

Cortistatin-14 exerts its effects at the molecular level through binding interactions with somatostatin receptors and the ghrelin receptor . It has been suggested that the ERK/mTOR or PI3K/Akt/mTOR signaling pathway is not involved in the antidepressant effects of Cortistatin-14 .

Temporal Effects in Laboratory Settings

The effects of Cortistatin-14 change over time in laboratory settings. For instance, intracerebroventricular (i.c.v.) administration of Cortistatin-14 has been shown to produce rapid antidepressant effects .

Metabolic Pathways

It is known to interact with somatostatin receptors and the ghrelin receptor, suggesting it may play a role in the metabolic pathways associated with these receptors .

Transport and Distribution

It has been shown that intranasal administration of Cortistatin-14 led to reducing depressive-like behavior, and near-infrared fluorescent experiments showed the real-time in vivo bio-distribution in the brain after intranasal infusion of Cy7.5-Cortistatin-14 .

Subcellular Localization

It is known to co-exist with GABA within the cortex and hippocampus , suggesting it may be localized in these areas of the brain.

Propriétés

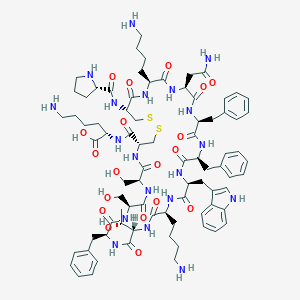

IUPAC Name |

(2S)-6-amino-2-[[(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-16-[(1R)-1-hydroxyethyl]-7,10-bis(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-37-[[(2S)-pyrrolidine-2-carbonyl]amino]-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carbonyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C81H113N19O19S2/c1-46(103)67-80(117)95-59(38-49-24-9-4-10-25-49)73(110)96-62(42-101)76(113)97-63(43-102)77(114)99-65(79(116)90-56(81(118)119)30-15-18-34-84)45-121-120-44-64(98-68(105)53-31-19-35-86-53)78(115)89-54(28-13-16-32-82)69(106)94-61(40-66(85)104)75(112)92-57(36-47-20-5-2-6-21-47)71(108)91-58(37-48-22-7-3-8-23-48)72(109)93-60(39-50-41-87-52-27-12-11-26-51(50)52)74(111)88-55(70(107)100-67)29-14-17-33-83/h2-12,20-27,41,46,53-65,67,86-87,101-103H,13-19,28-40,42-45,82-84H2,1H3,(H2,85,104)(H,88,111)(H,89,115)(H,90,116)(H,91,108)(H,92,112)(H,93,109)(H,94,106)(H,95,117)(H,96,110)(H,97,113)(H,98,105)(H,99,114)(H,100,107)(H,118,119)/t46-,53+,54+,55+,56+,57+,58+,59+,60+,61+,62+,63+,64+,65+,67+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDRPLNQJNRBRNY-WYYADCIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)C6CCCN6)C(=O)NC(CCCCN)C(=O)O)CO)CO)CC7=CC=CC=C7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)[C@@H]6CCCN6)C(=O)N[C@@H](CCCCN)C(=O)O)CO)CO)CC7=CC=CC=C7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C81H113N19O19S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583202 | |

| Record name | PUBCHEM_16133803 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1721.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186901-48-4 | |

| Record name | PUBCHEM_16133803 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does Cortistatin-14 interact with somatostatin receptors?

A1: The research demonstrates that a radiolabeled analog of Cortistatin-14, [125I]Tyr10-cortistatin14, effectively binds to all five subtypes of somatostatin receptors (sst1-sst5) []. This binding suggests that Cortistatin-14 itself likely interacts with these receptors, potentially mimicking the effects of the natural ligand, somatostatin.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,8,10-Trihydroxy-2-imino-4,9-diundecyl[1]benzofuro[3,2-e][1,3]benzothiazol-5(2H)-one](/img/structure/B68292.png)

![3-(Trifluoroacetyl)-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B68300.png)

![cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B68304.png)

![7-Methoxy-1H-pyrrolo[2,3-C]pyridine](/img/structure/B68310.png)

![3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile](/img/structure/B68328.png)